4-(4-Bromophenoxy)piperidine hydrochloride
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Overview
Description
4-(4-Bromophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H15BrClNO . It is a white to off-white solid .
Synthesis Analysis
The synthesis of 4-(4-Bromophenoxy)piperidine hydrochloride involves several steps. The compound is produced by reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas to yield piperazine diol monohydrochloride, which is then crystallized to produce the desired product .
Molecular Structure Analysis
The molecular structure of 4-(4-Bromophenoxy)piperidine hydrochloride consists of a piperidine ring attached to a bromophenoxy group . The molecular weight of the compound is 292.6 Da .
Chemical Reactions Analysis
The chemical reactions involving 4-(4-Bromophenoxy)piperidine hydrochloride are complex and varied. For instance, it has been reported that the introduction of a methoxy substituent at the 5- and/or 6-position of the benzene fused ring generally improves the inhibitory potency toward monophenolase activity .
Physical And Chemical Properties Analysis
4-(4-Bromophenoxy)piperidine hydrochloride is a white to off-white solid . It has a molecular weight of 292.6 Da . The compound is stable under normal conditions .
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
A study highlighted the interaction of piperidine with nitro-aromatic compounds, demonstrating nucleophilic aromatic substitution reactions. This research provides foundational knowledge on how "4-(4-Bromophenoxy)piperidine hydrochloride" could participate in organic synthesis, emphasizing its role in the development of novel compounds through substitution reactions (Pietra & Vitali, 1972).
Piperidine Derivatives in Drug Discovery
Piperidine derivatives, including "4-(4-Bromophenoxy)piperidine hydrochloride," are integral to drug discovery efforts. A comprehensive review on piperazine and piperidine derivatives in therapeutic applications elaborates on their significance across a range of medicinal chemistries, from CNS agents to anticancer and anti-inflammatory drugs. This underscores the potential of "4-(4-Bromophenoxy)piperidine hydrochloride" in contributing to the development of new therapeutic agents (Rathi et al., 2016).
Environmental and Toxicological Perspectives
The occurrence and transformation of phenoxy acids, closely related to "4-(4-Bromophenoxy)piperidine hydrochloride," in aquatic environments have been extensively reviewed. This research offers insights into the environmental behavior and potential impacts of such compounds, highlighting the necessity for further studies on their degradation products and environmental fate (Muszyński et al., 2019).
Alkaloids and Bioactive Compounds
A review on the chemistry and pharmacology of piperidine alkaloids from Pinus and related genera discusses the wide range of biological activities associated with these compounds. Given the structural similarities, "4-(4-Bromophenoxy)piperidine hydrochloride" could share some of these bioactivities, offering a valuable perspective for future research on its potential bioactive properties (Singh et al., 2021).
Safety And Hazards
The safety data sheet for 4-(4-Bromophenoxy)piperidine hydrochloride indicates that it is a hazardous substance. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Piperidines, including 4-(4-Bromophenoxy)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
4-(4-bromophenoxy)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPDEOBAKDCJMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80613692 |
Source
|
Record name | 4-(4-Bromophenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80613692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)piperidine hydrochloride | |
CAS RN |
63843-58-3 |
Source
|
Record name | 4-(4-Bromophenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80613692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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